2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline
Description
“2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline” is a chemical compound that can be used for pharmaceutical testing . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds like “2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline” can be achieved using isocyanide reagents . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions leads to the formation of imidazobenzodiazepine . In another method, 1-arylhydrazinecarbonitriles are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole, yielding imidazo[2,1-c][1,2,4]triazol-3(5H)-imines, which are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .Molecular Structure Analysis
The molecular structure of “2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline” is based on the imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline” include the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate . This leads to the formation of imidazobenzodiazepine . In another reaction, 1-arylhydrazinecarbonitriles react with 2-chloro-4,5-dihydro-1H-imidazole to yield imidazo[2,1-c][1,2,4]triazol-3(5H)-imines .properties
IUPAC Name |
2-chloro-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-12-7-3-1-2-6-8(7)13(9)5-4-11-6/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDTKICKHUUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3N1)N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217143 | |
Record name | 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline | |
CAS RN |
163120-51-2 | |
Record name | 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163120-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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